molecular formula C20H30O3 B12427905 3-Oxokauran-17-oic acid

3-Oxokauran-17-oic acid

Cat. No.: B12427905
M. Wt: 318.4 g/mol
InChI Key: DFXNQVOKZMHGJK-IDNFYPQMSA-N
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Chemical Reactions Analysis

3-Oxokauran-17-oic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 3-Oxokauran-17-oic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which contributes to its biochemical activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Oxokauran-17-oic acid is similar to other diterpenoids such as:

    Pseudolaric acid D: (CAS#115028-67-6)

    Verbenacine: (CAS#717901-03-6)

    ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: (CAS#77658-46-9)

    Isosteviol: (CAS#27975-19-5)

    ent-9-Hydroxy-15-oxo-19-kauranoic acid: (CAS#77658-45-8)

    Pterisolic acid E: (CAS#1401419-89-3)

    Pterisolic acid D: (CAS#1401419-88-2)

    Tripterifordin: (CAS#139122-81-9).

These compounds share similar structures but differ in specific functional groups and substructures, which can lead to variations in their physicochemical properties, bioactivity, and pharmacological properties .

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,9S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)/t12?,13?,14?,15?,19-,20+/m1/s1

InChI Key

DFXNQVOKZMHGJK-IDNFYPQMSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C(C1CC[C@]34C2CCC(C3)C(C4)C(=O)O)(C)C

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C

Origin of Product

United States

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